molecular formula C9H15N3 B11813256 5-(1-Aminopropyl)-6-methylpyridin-2-amine

5-(1-Aminopropyl)-6-methylpyridin-2-amine

Cat. No.: B11813256
M. Wt: 165.24 g/mol
InChI Key: WYNJYBXUPMWSLM-UHFFFAOYSA-N
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Description

5-(1-Aminopropyl)-6-methylpyridin-2-amine is an organic compound that features a pyridine ring substituted with an aminopropyl group and a methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(1-Aminopropyl)-6-methylpyridin-2-amine typically involves the reaction of 6-methylpyridin-2-amine with 1-bromopropane in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions in an appropriate solvent like acetonitrile. The product is then purified using standard techniques such as recrystallization or column chromatography.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

5-(1-Aminopropyl)-6-methylpyridin-2-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the amino group can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as alkyl halides or acyl chlorides in the presence of a base.

Major Products Formed

    Oxidation: Oxidized derivatives such as nitro compounds.

    Reduction: Reduced derivatives such as amines.

    Substitution: Substituted derivatives with various functional groups.

Scientific Research Applications

5-(1-Aminopropyl)-6-methylpyridin-2-amine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential role in biological systems and as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including its use as a precursor in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5-(1-Aminopropyl)-6-methylpyridin-2-amine involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    1-Aminopropyl-3-methylimidazolium chloride: An ionic liquid with similar structural features.

    4-Acyl-1-(2-Aminopropyl)-5-Aryl-3-Hydroxy-3-Pyrrolin-2-Ones: Compounds with similar functional groups and potential biological activities.

Uniqueness

5-(1-Aminopropyl)-6-methylpyridin-2-amine is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C9H15N3

Molecular Weight

165.24 g/mol

IUPAC Name

5-(1-aminopropyl)-6-methylpyridin-2-amine

InChI

InChI=1S/C9H15N3/c1-3-8(10)7-4-5-9(11)12-6(7)2/h4-5,8H,3,10H2,1-2H3,(H2,11,12)

InChI Key

WYNJYBXUPMWSLM-UHFFFAOYSA-N

Canonical SMILES

CCC(C1=C(N=C(C=C1)N)C)N

Origin of Product

United States

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